molecular formula C23H25BO3 B1380244 2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1313367-62-2

2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1380244
M. Wt: 360.3 g/mol
InChI Key: UVJOREZPMMEFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to "[6-(Benzyloxy)naphthalen-2-yl]methanol" , which has a molecular formula of C18H16O2 and a molecular weight of 264.3 g/mol .

Scientific Research Applications

Material Science and Scintillation

Naphthalene derivatives have been extensively studied for their applications in material science, particularly in the development of plastic scintillators. These materials are crucial for radiation detection and are used in various scientific and medical instruments. A study by Salimgareeva and Kolesov (2005) demonstrated that substituting conventional naphthalene solvents in plastic scintillators with specific derivatives could maintain or even improve the scintillation efficiency, optical transparency, and stability of these materials. This research underscores the potential of naphthalene derivatives in enhancing the performance of scintillators without compromising their essential properties (Salimgareeva & Kolesov, 2005).

Environmental Studies and Biodegradation

The environmental impact and biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, have been subjects of significant research interest. These compounds are recognized for their potential toxicity and persistence in the environment, leading to a need for effective bioremediation strategies. Studies have focused on the microbial degradation of PAHs, providing insights into the mechanisms through which these compounds can be broken down in ecological settings. For example, Peng et al. (2008) reviewed microbial PAH catabolism, offering a comprehensive overview of the genetic regulation and biochemical pathways involved in naphthalene degradation. This body of work is crucial for developing methods to enhance the bioremediation of PAH-contaminated sites, showcasing the environmental applications of research on naphthalene and its derivatives (Peng et al., 2008).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-12-10-19-15-21(13-11-18(19)14-20)25-16-17-8-6-5-7-9-17/h5-15H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJOREZPMMEFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.